

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentylurea

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Compound of Interest

Compound Name: Cyclopentylurea

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylurea, a mono-substituted urea derivative featuring a cyclopentyl ring, is a versatile organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of a urea moiety capable of forming multiple hydrogen bonds and a hydrophobic cyclopentyl group, make it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of **Cyclopentylurea**, including its synthesis, spectral characterization, reactivity, and stability. The document is intended to serve as a foundational resource for researchers and drug development professionals exploring the applications of this and related compounds.

Introduction

Urea and its derivatives are a cornerstone in the field of medicinal chemistry, with the urea functional group being a key component in numerous clinically approved drugs.^[1] The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets.^[1] The incorporation of various substituents onto the urea core enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Cyclopentylurea (CAS No. 1194-06-5) is an organic compound that features a cyclopentyl group attached to a urea functional group.^[2] This combination of a rigid, hydrophobic carbocycle with a polar, hydrogen-bonding urea moiety imparts a unique set of properties to the molecule. These characteristics have led to its investigation in various therapeutic areas, notably as an inhibitor of the NS3 protease of the hepatitis C virus (HCV), a crucial enzyme for viral replication.^{[2][3]} This guide aims to provide a detailed and practical understanding of the core physical and chemical attributes of **Cyclopentylurea** to facilitate its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

General Properties

Cyclopentylurea presents as a white crystalline solid and is soluble in polar organic solvents.^{[2][4]} Its core structure consists of a five-membered cyclopentyl ring bonded to a nitrogen atom of a urea group.

Table 1: General Physicochemical Properties of **Cyclopentylurea**

Property	Value	Source(s)
CAS Number	1194-06-5	[2] [4]
Molecular Formula	C ₆ H ₁₂ N ₂ O	[2] [4]
Molecular Weight	128.17 g/mol	[2]
Appearance	White crystalline solid	[2] [4]
Boiling Point	220.3 °C at 760 mmHg	[4]
Density	1.08 g/cm ³	[4]
Refractive Index	1.504	[4]
Vapor Pressure	0.114 mmHg at 25 °C	[4]
Flash Point	87 °C	[4]

Solubility

While generally described as soluble in polar organic solvents, quantitative solubility data is crucial for formulation development and in vitro assay design.[\[2\]](#) Further studies are required to determine the precise solubility of **Cyclopentylurea** in a range of pharmaceutically relevant solvents, including water, ethanol, dimethyl sulfoxide (DMSO), and acetone.

pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. The urea functional group is generally considered neutral, but one of the nitrogen atoms can be protonated under acidic conditions. The pKa of the conjugate acid of urea is approximately 0.1. The cyclopentyl group is not expected to significantly alter this value. Computational methods can be employed to predict the pKa of **Cyclopentylurea** with a reasonable degree of accuracy.[\[5\]](#)

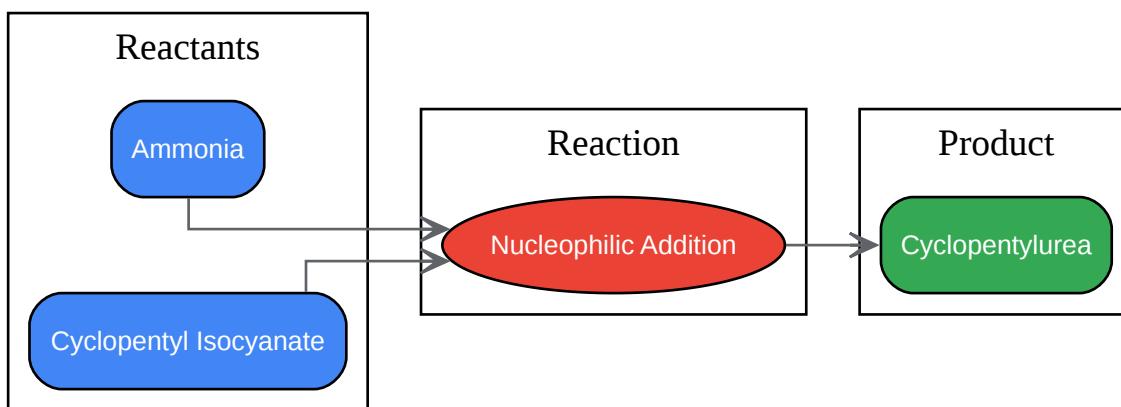
Synthesis and Reactivity

The synthesis of N-substituted ureas can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of Cyclopentylurea

A common and straightforward method for the synthesis of mono-substituted ureas is the reaction of an amine with an isocyanate.

Workflow for the Synthesis of **Cyclopentylurea** from Cyclopentyl Isocyanate



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Caption: Synthesis of **Cyclopentylurea** via nucleophilic addition.

Experimental Protocol: Synthesis of **Cyclopentylurea** from Cyclopentyl Isocyanate and Ammonia

- Reaction Setup: In a well-ventilated fume hood, dissolve cyclopentyl isocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Ammonia: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **Cyclopentylurea**.

An alternative route involves the reaction of cyclopentylamine with a source of isocyanic acid, such as the thermal decomposition of urea or the reaction of potassium cyanate with an acid.

[6]

Chemical Reactivity and Stability

The stability of urea derivatives is influenced by factors such as temperature, pH, and the nature of the substituents.[7]

- Thermal Decomposition: N-alkylureas can undergo thermal decomposition, typically through a four-center pericyclic reaction, to yield the corresponding isocyanate and amine.[8] For **Cyclopentylurea**, this would result in the formation of cyclopentyl isocyanate and ammonia.
- Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions, although it is generally more stable than amides or esters. Hydrolysis of **Cyclopentylurea** would yield cyclopentylamine, ammonia, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature.[7]
- Reactivity of the Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles, and the carbonyl group can undergo reactions typical of amides.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum of **Cyclopentylurea** is expected to show signals corresponding to the protons of the cyclopentyl ring and the protons on the nitrogen atoms. The chemical shifts of the cyclopentyl protons will be influenced by the neighboring urea group.[9]

- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon of the urea group and the carbons of the cyclopentyl ring.[10][11][12] The chemical shift of the carbonyl carbon is typically in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Cyclopentylurea** will be characterized by absorptions corresponding to the N-H and C=O bonds of the urea moiety, as well as the C-H and C-C bonds of the cyclopentyl ring.[13][14][15]

Table 2: Predicted Characteristic IR Absorptions for **Cyclopentylurea**

Functional Group	Vibration	Typical Wavenumber (cm ⁻¹)
N-H (Amide)	Stretching	3400-3200 (two bands)
C-H (Aliphatic)	Stretching	3000-2850
C=O (Urea)	Stretching	1680-1630
N-H (Amide)	Bending	1640-1550
C-N	Stretching	1400-1200

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of **Cyclopentylurea**, the molecular ion peak ($[\text{M}]^+$) would be observed at an m/z corresponding to its molecular weight (128.17). Common fragmentation pathways for N-alkylureas involve cleavage of the C-N bond and fragmentation of the alkyl group.[16][17][18]

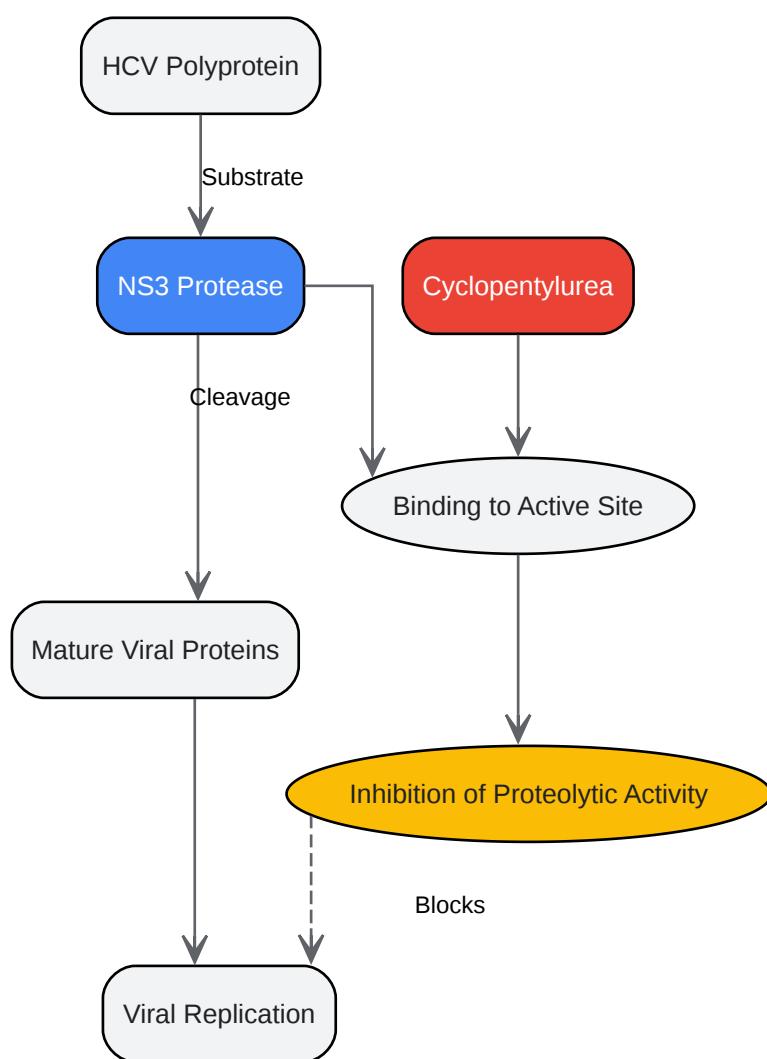
Applications in Drug Development

The structural features of **Cyclopentylurea** make it an attractive scaffold for the design of therapeutic agents.

NS3 Protease Inhibition

Cyclopentylurea has been identified as an inhibitor of the hepatitis C virus (HCV) NS3 protease.[2] The NS3 protease is a serine protease that is essential for the replication of the virus.[3] Inhibitors of this enzyme block the proteolytic processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins.[6][19] The urea moiety of **Cyclopentylurea** is likely to form key hydrogen bonding interactions with the active site residues of the protease, while the cyclopentyl group can engage in hydrophobic interactions within the enzyme's binding pocket.[20]

Logical Flow of NS3 Protease Inhibition



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Caption: Mechanism of HCV replication inhibition by **Cyclopentylurea**.

Structure-Activity Relationships (SAR)

The development of urea-based inhibitors often involves systematic modification of the substituents to optimize potency, selectivity, and pharmacokinetic properties.[21][22] For **Cyclopentylurea**, modifications to the cyclopentyl ring (e.g., substitution, ring expansion or contraction) or the unsubstituted nitrogen of the urea group could be explored to enhance its therapeutic potential.

Analytical Methodologies

Reliable analytical methods are essential for the quality control and characterization of **Cyclopentylurea**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid, would be a suitable starting point for the analysis of **Cyclopentylurea**.[5]

Workflow for HPLC Analysis of **Cyclopentylurea**



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Caption: HPLC analysis workflow for **Cyclopentylurea**.

Conclusion

Cyclopentylurea is a molecule of significant interest due to its unique combination of a hydrogen-bonding urea moiety and a hydrophobic cyclopentyl group. This guide has provided a comprehensive overview of its known physical and chemical properties, synthesis, and

potential applications, particularly in the context of drug development as an NS3 protease inhibitor. While foundational data is available, further research is warranted to fully characterize its solubility, pKa, and detailed spectral properties. The information presented herein serves as a valuable resource for scientists working with **Cyclopentylurea** and related compounds, providing a solid basis for future research and development endeavors.

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